1-(2-Furyl)-1-octadecanone
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Overview
Description
1-(2-Furyl)-1-octadecanone is an organic compound that features a furan ring attached to an octadecanone chain This compound is of interest due to its unique structure, which combines the aromatic properties of the furan ring with the long aliphatic chain of octadecanone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Furyl)-1-octadecanone can be synthesized through several methods. One common approach involves the reaction of 2-furyl lithium with octadecanoyl chloride. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Furyl)-1-octadecanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the octadecanone chain can be reduced to form alcohols.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
1-(2-Furyl)-1-octadecanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of molecular interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Furyl)-1-octadecanone involves its interaction with molecular targets through its furan ring and octadecanone chain. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the octadecanone chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furfural: An aldehyde derivative of furan with a shorter chain.
5-Hydroxymethylfurfural (HMF): A furan derivative with a hydroxymethyl group.
Furfuryl alcohol: A furan derivative with an alcohol group.
Uniqueness
1-(2-Furyl)-1-octadecanone is unique due to its long aliphatic chain, which imparts different physical and chemical properties compared to shorter-chain furan derivatives. This uniqueness makes it suitable for applications that require a combination of aromatic and aliphatic characteristics.
Properties
CAS No. |
4444-89-7 |
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Molecular Formula |
C22H38O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-(furan-2-yl)octadecan-1-one |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(23)22-19-17-20-24-22/h17,19-20H,2-16,18H2,1H3 |
InChI Key |
VCKFZUGRQJEIQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC=CO1 |
Origin of Product |
United States |
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